8-(1,3-dioxolan-2-yl)-7H-purin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51015-50-0 |
|---|---|
Molecular Formula |
C8H9N5O2 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
8-(1,3-dioxolan-2-yl)-7H-purin-6-amine |
InChI |
InChI=1S/C8H9N5O2/c9-5-4-6(11-3-10-5)13-7(12-4)8-14-1-2-15-8/h3,8H,1-2H2,(H3,9,10,11,12,13) |
InChI Key |
IPVZNFADRHCSAN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=NC3=NC=NC(=C3N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 8 1,3 Dioxolan 2 Yl 7h Purin 6 Amine and Analogs
Incorporation of the 1,3-Dioxolane (B20135) Moiety
The 1,3-dioxolane ring is a key structural feature of the target molecule. Its incorporation can be achieved by either synthesizing a suitable dioxolane precursor for subsequent coupling or by forming the dioxolane ring on a pre-functionalized purine (B94841).
Synthesis of 1,3-Dioxolane Precursors for Purine Conjugation
A variety of 1,3-dioxolane derivatives can be synthesized to serve as precursors for conjugation to the purine ring. A common method for preparing 1,3-dioxolanes is the acetalization of an aldehyde or ketone with ethylene (B1197577) glycol, often catalyzed by an acid such as p-toluenesulfonic acid. For instance, 2-(bromomethyl)-1,3-dioxolane can be synthesized and used as an alkylating agent. sigmaaldrich.com
Another approach involves the preparation of 8-formyladenine, which can then be converted to the dioxolane. The synthesis of 8-formyladenosine derivatives has been reported, which can be achieved by lithiation of a protected adenosine (B11128) at the C8 position followed by reaction with a formylating agent like dimethylformamide (DMF). rsc.org
Table 1: Synthesis of 1,3-Dioxolane Precursors
| Precursor | Starting Material(s) | Reagents and Conditions | Yield (%) | Reference |
| 2-(4-formylphenyl)-1,3-dioxolane | Terephthalaldehyde, Ethylene glycol | Toluene, p-toluenesulfonic acid, reflux | 68.5 | |
| 8-Formyl-2',3',5'-tri-O-TBS-adenosine | 2',3',5'-tri-O-TBS-adenosine | LDA, THF, -78 °C; then DMF | 82 | rsc.org |
This table is interactive. Click on the headers to sort the data.
Coupling Reactions for Forming the Purine-Dioxolane Linkage
Once a suitable 1,3-dioxolane precursor is obtained, it can be coupled to the C8 position of the purine ring. If starting with an 8-halopurine, a nucleophilic substitution or a cross-coupling reaction can be employed. For example, 8-bromoadenine (B57524) could potentially react with a metalated 1,3-dioxolane derivative.
A more direct, though not explicitly documented for the target molecule, method would be the reaction of 8-formyladenine with ethylene glycol under acidic conditions to form the dioxolane ring directly on the purine. rsc.org This approach offers a straightforward route to the desired product.
Table 2: C8-Functionalization of Adenosine Derivatives
| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 8-Formyl-2',3',5'-tri-O-TBS-adenosine | 2',3',5'-tri-O-TBS-adenosine | LDA, THF, -78 °C; then DMF | 82 | rsc.org |
| 8-(2-Oxo-2-phenylethyl)adenosine derivative | 8-Formyladenosine derivative, Phosphonate D | Ba(OH)2, THF-H2O | 83 | rsc.org |
This table is interactive. Click on the headers to sort the data.
Regioselective Synthesis Strategies for Purine Modifications
The selective functionalization of the purine core is a cornerstone of synthesizing novel analogs. The C8 position of purines is a common target for modification, and various strategies have been developed to achieve regioselectivity.
A prevalent approach for the synthesis of 8-substituted purines involves the use of 8-halopurines as starting materials. For instance, 8-bromoadenine serves as a versatile precursor for the introduction of various functional groups at the C8 position. One of the most powerful methods for creating a carbon-carbon bond at this position is the palladium-catalyzed Suzuki cross-coupling reaction. researchgate.netmdpi.com This reaction typically involves the coupling of an 8-halopurine with a suitable boronic acid or boronic ester derivative in the presence of a palladium catalyst and a base.
In the context of synthesizing 8-(1,3-dioxolan-2-yl)-7H-purin-6-amine, a plausible Suzuki coupling strategy would involve the reaction of 8-bromoadenine with a dioxolane-containing boronic acid or its ester. The general conditions for such a reaction are outlined in the table below.
| Parameter | Typical Conditions | Role |
|---|---|---|
| Aryl Halide | 8-Bromoadenine | Starting material providing the purine core. |
| Boronic Acid/Ester | Arylboronic acid or pinacol (B44631) ester | Source of the C8 substituent. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the cross-coupling reaction. |
| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Activates the boronic acid and facilitates the catalytic cycle. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Provides the reaction medium. |
| Temperature | 80-120 °C | Provides the necessary energy for the reaction to proceed. |
Beyond Suzuki coupling, other palladium-catalyzed reactions such as Stille and Negishi couplings have also been employed for C8 functionalization, using organotin and organozinc reagents, respectively. mdpi.com Direct C-H activation at the C8 position is an increasingly explored avenue, offering a more atom-economical approach by avoiding the pre-functionalization of the purine with a halogen.
Stereochemical Control in Synthesis of Dioxolane-Purine Compounds
When the dioxolane ring is part of a larger molecular framework that includes chiral centers, controlling the stereochemistry of its formation is paramount. In the synthesis of nucleoside analogs where a dioxolane ring mimics the sugar moiety, stereoselective synthesis is crucial for biological activity.
The synthesis of enantiomerically pure dioxolane nucleosides often begins with a chiral starting material. For example, carbohydrates like D-mannose or L-gulose can be chemically transformed into chiral dioxolane intermediates. beilstein-journals.orgnih.gov These intermediates, possessing the desired stereochemistry, are then coupled with the purine base.
An alternative strategy involves the resolution of a racemic mixture. A common method is the synthesis of a racemic dioxolane lactone, which is then resolved into its separate enantiomers using chiral resolving agents or enzymatic methods. google.com The enantiomerically pure lactone can then be selectively reduced and activated for coupling with the purine base. google.com
A general synthetic pathway to an enantiomerically pure β-D-dioxolane nucleoside can be summarized as follows:
Cyclization: An esterified 2,2-dialkoxy ethanol (B145695) is cyclized with glycolic acid to form a 1,3-dioxolane lactone. google.com
Resolution: The racemic lactone is resolved to obtain the desired D- or L-enantiomer. google.com
Reduction and Activation: The chiral lactone is selectively reduced and activated, for example, by conversion to an acetate. beilstein-journals.org
Coupling: The activated dioxolane is then coupled to a protected purine base. google.com
Deprotection: Finally, any protecting groups are removed to yield the final nucleoside analog.
The table below illustrates the key steps and intermediates in a stereoselective synthesis of a dioxolane nucleoside.
| Stage | Key Intermediate | Typical Reagents | Objective |
|---|---|---|---|
| Cyclization | 1,3-Dioxolane lactone | Glycolic acid | Formation of the racemic dioxolane ring. |
| Resolution | Enantiomerically pure lactone | Chiral amine or enzyme | Separation of stereoisomers. |
| Reduction | Lactol | DIBAL-H | Reduction of the lactone to a lactol. |
| Activation | Acetylated dioxolane | Acetic anhydride | Preparation for the coupling reaction. |
| Coupling | Protected nucleoside | Protected purine base, Lewis acid | Formation of the glycosidic bond. |
The precise control over the stereochemistry of the dioxolane ring is a critical factor in the design and synthesis of novel purine-based compounds for biological evaluation.
In Vitro Biochemical and Molecular Interaction Studies
Enzyme Inhibition and Modulation
Enzyme inhibition and modulation are critical areas of study in drug discovery, aiming to understand how specific molecules can interact with and alter the function of enzymes involved in disease processes.
Purine (B94841) Nucleoside Phosphorylase (PNP) is an enzyme that plays a key role in the purine salvage pathway. Inhibition of PNP is a therapeutic strategy for certain cancers and autoimmune diseases. The mechanisms by which compounds inhibit PNP are typically investigated through detailed biochemical studies.
In competitive inhibition, the inhibitor molecule typically resembles the natural substrate of the enzyme and binds to the active site, thereby preventing the substrate from binding. For other purine analogs that have been studied as PNP inhibitors, kinetic analyses are performed to determine the inhibition constant (Ki), which quantifies the inhibitor's potency.
Non-competitive inhibitors bind to a site on the enzyme other than the active site (an allosteric site). This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound. Studies on such inhibitors involve kinetic experiments to demonstrate that the inhibitor does not compete with the substrate.
The activity of PNP is commonly measured using spectrophotometric or high-performance liquid chromatography (HPLC)-based assays. A typical spectrophotometric assay monitors the conversion of a substrate, such as inosine, to hypoxanthine. This reaction leads to a change in absorbance at a specific wavelength, allowing for the continuous monitoring of enzyme activity.
Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that are essential for regulating the cell cycle. Their dysregulation is a hallmark of cancer, making them attractive targets for anti-cancer drug development.
The majority of known CDK inhibitors are ATP-competitive. These molecules are designed to fit into the ATP-binding pocket of the CDK, preventing the binding of ATP, which is necessary for the kinase to phosphorylate its substrates. The inhibitory activity of these compounds is often characterized by determining their half-maximal inhibitory concentration (IC50) against a panel of different CDK enzymes to assess their potency and selectivity.
Other Enzyme Targets (e.g., HIV Reverse Transcriptase)
No studies were identified that have investigated the inhibitory activity of 8-(1,3-dioxolan-2-yl)-7H-purin-6-amine against other enzyme targets, including HIV Reverse Transcriptase. While research exists on various purine derivatives as potential HIV-1 reverse transcriptase inhibitors, none of the reviewed literature specifically names or tests the compound .
Ligand-Receptor Binding and Modulation
Adenosine (B11128) Receptor (AR) Binding Affinity and Selectivity
There is no available data in the public scientific literature concerning the binding affinity and selectivity of this compound for adenosine receptors.
Specific binding affinities (such as Kᵢ or pKᵢ values) for this compound at the four main adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) have not been reported in the available literature. Consequently, a data table of these interactions cannot be generated.
Due to the absence of binding affinity data, there is also no information on whether this compound acts as an agonist or antagonist at any of the adenosine receptor subtypes. Furthermore, studies describing its effects on downstream signaling pathways, such as the modulation of cyclic AMP (cAMP) levels or other second messengers, have not been found.
Other G Protein-Coupled Receptor (GPCR) Interactions
There is no available information from in vitro studies detailing the binding affinity, selectivity, or functional activity of this compound with any G Protein-Coupled Receptors.
Nucleic Acid Recognition and Binding
No research has been published that characterizes the interaction between this compound and nucleic acids.
Specific binding modes, such as intercalation, groove binding, or electrostatic interactions, between this compound and DNA or RNA have not been reported.
There are no studies available that utilize this compound as a ligand in the selection or analysis of nucleic acid aptamers.
The ability of this compound to act as a ligand for and modulate the activity of any known riboswitches has not been documented.
Structure Activity Relationship Sar Elucidation
Correlating Structural Modifications to Biological Activity
The biological activity of purine (B94841) analogues is profoundly influenced by the nature and position of substituents on the purine ring and any associated moieties.
Impact of Purine Ring Substitutions
The purine ring system, being a core component of essential biomolecules like ATP, offers multiple positions for substitution, with the C2, C6, C8, and N9 positions being of particular interest in drug design. academie-sciences.fr The introduction of substituents at the C8 position of the purine scaffold can significantly modulate the biological profile of the resulting compounds. nih.gov
Substituents at the C8 position have a more pronounced effect on the electronic structure of adenine (B156593) and purine derivatives compared to substitutions at the C2 position. acs.org For adenine derivatives, substituents at the C8 position can influence the aromaticity of both the pyrimidine (B1678525) and imidazole (B134444) rings. acs.org Specifically, in 7H and 9H adenine tautomers, C8 substituents can reduce the aromaticity of the five-membered imidazole ring while increasing the aromaticity of the six-membered pyrimidine ring. acs.org
The nature of the substituent at C8 is a key determinant of receptor affinity and selectivity. For instance, in the context of adenosine (B11128) receptors, hydrophobic substitutions at the C8 position can lead to a significant decrease in binding affinity at the A₂A adenosine receptor (A₂AAR), while maintaining or even enhancing affinity at the A₃ adenosine receptor (A₃AR). nih.gov This suggests that the binding pocket for C8 substituents in the A₂AAR is relatively small. nih.gov Conversely, the introduction of basic residues such as amino, dimethylamino, piperidinyl, or piperazinyl at the 8-position of adenine has been shown to be a favorable modification for ligands targeting the rat adenine receptor (rAde1R). researchgate.net
In the realm of kinase inhibition, 8-arylated purine derivatives have been identified as inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3). nih.gov The activity of these compounds is influenced by the nature of the aryl group at the C8 position. nih.gov Furthermore, modifications at the C8 position of purine nucleoside phosphorylase (PNP) inhibitors, such as Immucillin analogues, have generally resulted in decreased inhibitory activity, highlighting the sensitivity of this position to structural changes. acs.org
The following table summarizes the impact of various C8 substitutions on the biological activity of purine derivatives, based on findings from related compounds.
| C8-Substituent | Biological Target/Activity | Observed Effect | Reference |
| Hydrophobic groups (e.g., hexynyl) | Adenosine A₂A Receptor | Reduced binding affinity | nih.gov |
| Hydrophobic groups (e.g., hexynyl) | Adenosine A₃ Receptor | Maintained high affinity | nih.gov |
| Basic residues (e.g., amino) | Rat Adenine Receptor (rAde1R) | Favorable for binding | researchgate.net |
| Aryl groups | Glycogen Synthase Kinase-3 (GSK-3) | Inhibition | nih.gov |
| Modifications on Immucillin analogues | Purine Nucleoside Phosphorylase (PNP) | Decreased inhibition | acs.org |
Role of the 1,3-Dioxolane (B20135) Moiety
The 1,3-dioxolane ring, a cyclic acetal, is a key structural feature in a number of biologically active nucleoside analogues. Its presence can confer unique properties to the parent molecule, influencing its metabolic stability, conformational preferences, and ultimately its biological activity.
Dioxolane-containing purine nucleoside analogues have demonstrated potent antiviral activity, particularly against the human immunodeficiency virus type 1 (HIV-1). nih.gov For example, (−)-β-d-1′,3′-dioxolane guanosine (B1672433) (DXG) and (−)-β-d-2,6-diaminopurine dioxolane (DAPD) are potent inhibitors of HIV-1 replication. nih.gov The mechanism of action for these compounds often involves intracellular phosphorylation to the triphosphate derivative, which then acts as a competitive inhibitor and chain terminator of viral reverse transcriptase. nih.gov
In the context of anticancer activity, the L-nucleoside analogue β-L-dioxolane-cytidine has shown promise. nih.gov This compound is converted within cells to its active triphosphate form and incorporated into DNA, leading to cytotoxicity. nih.gov A significant advantage of this particular dioxolane analogue is its resistance to degradation by deoxycytidine deaminase, an enzyme that inactivates many other nucleoside analogues. nih.gov
The synthesis of enantiomerically pure dioxolane-pyrimidine nucleosides has been a strategy to explore their potential as anti-HIV agents. nih.gov These studies have revealed that the nature of the pyrimidine base attached to the dioxolane ring is a critical determinant of antiviral potency. nih.gov
Stereochemical Influences on Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, and this is particularly true for nucleoside analogues containing a dioxolane ring. The spatial arrangement of substituents around the chiral centers of the dioxolane moiety can dramatically affect the interaction of these compounds with their biological targets.
For dioxolane nucleoside analogues, the β-D configuration is often associated with potent anti-HIV-1 activity. nih.gov However, the unnatural L-configuration can also lead to significant biological effects, as seen with the anticancer agent L-(-)-dioxolane-cytidine. nih.gov This highlights that the chiral specificities of cellular enzymes and receptors can be exploited in drug design. nih.gov
In studies of dioxolane-pyrimidine nucleosides as anti-HIV agents, the β-isomer of the cytosine derivative was found to be the most potent, although also the most toxic. nih.gov Interestingly, the corresponding α-isomer also exhibited good anti-HIV activity but without the associated cytotoxicity, suggesting that stereochemistry can be used to dissociate desired efficacy from unwanted toxicity. nih.gov The stereoselective formation of substituted 1,3-dioxolanes is a key consideration in the synthesis of these compounds to ensure the desired biological activity. mdpi.com It has been demonstrated that stereochemistry can significantly impact the antimalarial activity of certain compounds, with natural isomers often being the most potent. unimi.it This effect may be due to stereoselective uptake or target binding. unimi.it
Identification of Key Pharmacophoric Features
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For purine-based ligands, key pharmacophoric features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
For agonists of the A₂A adenosine receptor, a common pharmacophore model includes features such as a ring aromatic system, a hydrogen bond acceptor, and a hydrophobic group. researchgate.netresearchgate.net The 6-amino group of adenine derivatives is a crucial element for interaction with the A₂A receptor. acs.org
In the case of inhibitors of the Src family of kinases, a quantitative structure-activity relationship (QSAR) model has been developed for substituted purine derivatives. researchgate.net This model indicates that descriptors such as the number of hydrogen bond donors and the presence of specific structural fragments (e.g., SsCH3E-index, T_2_Cl_3) are important for inhibitory activity. researchgate.net
For Grp94 inhibitors based on a purine scaffold, the 8-aryl group inserts into a hydrophobic pocket, providing a key interaction for binding and selectivity. nih.gov
Development of SAR Models for Specific Biological Targets
The development of SAR models is essential for rational drug design, allowing for the prediction of the biological activity of novel compounds. These models can range from qualitative rules to sophisticated quantitative equations.
For adenine receptor ligands, steep structure-activity relationships have been observed. researchgate.net Modifications at the 8-position with basic residues or the introduction of polar substituents at the 6-amino function were found to be the most effective modifications for improving binding affinity at the rat adenine receptor. researchgate.net
In the context of A₂A adenosine receptor antagonists, SAR studies have revealed that substitution at the 8-position with a benzene (B151609) ring or another aromatic ring can lead to potent antagonists. acs.org Molecular docking studies of these antagonists with the A₂A receptor have shown interactions such as π–π stacking between the heterocyclic core and phenylalanine residues, as well as hydrogen bonding between the purine ring and asparagine residues. acs.org
For c-Src tyrosine kinase inhibitors, a 2D QSAR model was developed for a series of substituted purine derivatives. researchgate.net The best model showed a good predictive correlation coefficient, indicating its utility in designing more potent inhibitors. researchgate.net Similarly, 3D-QSAR studies have been employed to design new Bcr-Abl inhibitors based on a purine scaffold. nih.gov
Computational Chemistry and Molecular Modeling Approaches
Rational Design Strategies for Purine (B94841) Analogs
The rational design of purine analogs is a cornerstone of modern drug discovery, aiming to create novel compounds with enhanced potency and selectivity for specific biological targets. nih.govnih.gov This approach often begins with a known purine scaffold and systematically modifies its structure to optimize its interaction with a target protein. nih.gov For instance, in the development of inhibitors for enzymes like cyclin-dependent kinases (CDKs) or purine nucleoside phosphorylase (PNP), researchers often start with the basic purine ring system and introduce various substituents to improve binding affinity and specificity. nih.govnih.gov
The design strategy for analogs of 8-(1,3-dioxolan-2-yl)-7H-purin-6-amine would likely involve several key considerations. The 8-position of the purine ring is a common site for modification, and the dioxolane group in this compound presents a unique structural feature that can be explored for its role in target binding. researchgate.net Rational design might involve altering the dioxolane ring, for example, by changing its size or introducing substituents, to probe the steric and electronic requirements of the binding pocket. Furthermore, modifications to the 6-amino group could be explored to enhance hydrogen bonding interactions with the target protein. nih.gov The overarching goal of these strategies is to develop analogs with improved pharmacological profiles, such as increased efficacy and reduced off-target effects. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as this compound, and its biological target.
A primary application of molecular docking is the prediction of the binding pose and the estimation of the binding affinity of a ligand within the active site of a protein. researchgate.netarxiv.org The binding pose refers to the specific three-dimensional arrangement of the ligand and protein that results in the most stable interaction. The binding affinity, often expressed as a docking score or estimated free energy of binding, provides a quantitative measure of the strength of this interaction. mdpi.com
For this compound, docking simulations would be performed against a specific protein target to predict how the compound or its analogs fit into the binding site. The results of these simulations can help to rank different analogs based on their predicted binding affinities, prioritizing those with the most favorable interactions for further experimental testing. biorxiv.org
Hypothetical Docking Scores for this compound Analogs Against a Kinase Target
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |
| This compound | -8.5 | 150 |
| Analog 1 (modified dioxolane) | -9.2 | 75 |
| Analog 2 (substituted amino group) | -8.8 | 120 |
| Analog 3 (scaffold modification) | -7.9 | 250 |
This table presents hypothetical data to illustrate the type of information generated from molecular docking studies.
Beyond predicting binding poses and affinities, molecular docking can identify the specific amino acid residues within the target's binding site that are crucial for the interaction with the ligand. nih.govresearchgate.net These key interacting residues can form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand, stabilizing the complex. nih.govnih.gov
In the case of this compound, docking studies could reveal, for example, that the 6-amino group forms hydrogen bonds with a specific aspartate or glutamate (B1630785) residue, while the dioxolane moiety fits into a hydrophobic pocket lined with leucine (B10760876) and valine residues. nih.gov This information is invaluable for structure-activity relationship (SAR) studies, as it provides a structural basis for the observed biological activity and guides the design of new analogs with improved interactions. mdpi.com
Hypothetical Key Interacting Residues for this compound
| Ligand Moiety | Interacting Residue | Interaction Type |
| 6-amino group | Asp145 | Hydrogen Bond |
| N7 of purine ring | Lys33 | Hydrogen Bond |
| Dioxolane ring | Leu83, Val91 | Hydrophobic Interaction |
| Purine ring | Phe80 | Pi-Stacking |
This table presents hypothetical data to illustrate the identification of key interacting residues.
Quantum Chemical Calculations
Quantum chemical (QC) calculations provide a deeper understanding of the electronic structure and properties of molecules, offering insights that are not accessible through classical molecular mechanics methods like docking. nih.govnih.gov
QC methods can be used to calculate a variety of electronic properties of this compound, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. nih.gov These properties are fundamental to understanding the molecule's reactivity and its ability to participate in various types of interactions. For instance, the calculated partial charges on the atoms can indicate which sites are most likely to act as hydrogen bond donors or acceptors. mdpi.com The electrophilicity index can also be calculated to predict the reactivity of the compound as a Michael acceptor, if applicable. nih.gov
Hypothetical Electronic Properties of this compound
| Property | Calculated Value |
| Dipole Moment (Debye) | 3.5 |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.8 |
| Electron Affinity (eV) | 1.5 |
| Ionization Potential (eV) | 8.1 |
This table presents hypothetical data to illustrate the types of electronic properties that can be calculated.
While molecular docking relies on scoring functions that are often based on empirical or classical mechanics principles, QC methods can provide a more accurate description of the energetics of protein-ligand interactions. nih.govnih.gov By performing calculations on the ligand and the key interacting residues of the protein, it is possible to quantify the strength of specific interactions, such as hydrogen bonds and stacking interactions, with a higher level of theory. nih.govdundee.ac.uk These calculations can help to refine the understanding of the binding mode and provide a more rigorous assessment of the binding affinity. chemrxiv.org The use of fragment molecular orbital (FMO) methods, for example, allows for the application of quantum mechanics to large systems like protein-ligand complexes, providing detailed energetic breakdowns of the interactions. dundee.ac.uk
Molecular Dynamics Simulations
There is no available research in the public domain that details molecular dynamics simulations performed specifically on this compound. Such studies would be invaluable for understanding the conformational dynamics, solvent interactions, and binding stability of the molecule, which are crucial for rational drug design and mechanistic studies.
Quantitative Structure-Activity Relationship (QSAR) Studies
No QSAR studies specifically focused on this compound have been found in the surveyed scientific literature. QSAR models are essential for predicting the biological activity of compounds based on their physicochemical properties and for guiding the synthesis of more potent and selective analogs. The absence of such studies limits the current understanding of the structural requirements for the activity of this compound.
Structural Biology and Biophysical Characterization of Target Interactions
Advanced Biophysical Techniques for Binding Characterization
Beyond crystallography, a range of biophysical techniques can provide quantitative data on the thermodynamics and kinetics of ligand-target interactions.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. frontiersin.orgnih.gov This thermodynamic signature provides deep insights into the forces driving the interaction.
A study on the binding of various agonists and antagonists to the human A3 adenosine (B11128) receptor provides a clear example of how ITC can differentiate between ligand classes. nih.gov In this study, the binding of agonists was found to be entirely entropy-driven, characterized by a positive enthalpy change (ΔH > 0) and a large positive entropy change (TΔS > 0). In contrast, the binding of antagonists was driven by both enthalpy and entropy, with a negative enthalpy change (ΔH < 0) and a smaller positive entropy change. nih.gov
| Ligand Type | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) | Reference |
|---|---|---|---|---|
| Agonists | -49 to -38 | 21 to 67 | -105 to -70 | nih.gov |
| Antagonists | -48 to -40 | -52 to -9 | -34 to 4 | nih.gov |
These thermodynamic profiles suggest different molecular mechanisms for the binding of agonists and antagonists to the A3 adenosine receptor. The large entropic contribution to agonist binding may reflect significant conformational changes in the receptor upon activation and the release of ordered water molecules from the binding site. The enthalpically driven binding of antagonists suggests the formation of strong, specific interactions, such as hydrogen bonds and van der Waals contacts, without inducing large-scale conformational changes. nih.gov While specific ITC data for 8-(1,3-dioxolan-2-yl)-7H-purin-6-amine is not available, these findings for related A3 antagonists provide a valuable framework for predicting its thermodynamic binding signature.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a powerful label-free technique for real-time monitoring of biomolecular interactions. While specific SPR data for this compound is not extensively available in the public domain, the application of this technique would involve immobilizing a target protein on a sensor chip. A solution containing the purine (B94841) derivative would then be flowed over the chip, and any binding event would be detected as a change in the refractive index at the sensor surface.
Hypothetical SPR Data Table for this compound:
| Parameter | Hypothetical Value | Description |
| Association Rate Constant (ka) | 1 x 10⁵ M⁻¹s⁻¹ | Rate of complex formation |
| Dissociation Rate Constant (kd) | 5 x 10⁻³ s⁻¹ | Rate of complex decay |
| Equilibrium Dissociation Constant (KD) | 50 nM | Affinity of the ligand for the target |
This table represents a hypothetical scenario of what SPR data could reveal about the binding kinetics of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
NMR spectroscopy is a versatile tool for studying the three-dimensional structure and dynamics of molecules in solution. For this compound, NMR studies would be critical in determining the conformation of the dioxolane ring relative to the purine core and how this conformation changes upon binding to a target. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space proton-proton distances, offering insights into the molecule's spatial arrangement.
Fluorescence Spectroscopy and Probing
Fluorescence spectroscopy can be employed to study ligand-protein interactions by monitoring changes in the intrinsic fluorescence of the protein (typically from tryptophan or tyrosine residues) or by using an extrinsic fluorescent probe. If the target protein contains fluorescent amino acids in or near the binding site, the binding of this compound could lead to a quenching or enhancement of the fluorescence signal, allowing for the determination of binding affinity.
Mechanistic Insights from Structural and Biophysical Data
The integration of data from various biophysical techniques provides a comprehensive understanding of the molecular mechanisms underlying ligand-target interactions.
Ligand-Induced Conformational Changes in Targets
The binding of a ligand to a protein often induces conformational changes that are essential for the protein's biological function. Ligand binding can trigger structural events that may have either a positive or negative effect on the protein's activity. rsc.org For instance, the binding of an agonist to a transmembrane receptor can trigger conformational changes necessary for intracellular signaling cascades. rsc.org While direct evidence for this compound is limited, it is plausible that its interaction with a target protein would involve an induced-fit mechanism, where the protein's active site undergoes a conformational adjustment to accommodate the ligand. This principle has been observed in various protein-ligand systems. rsc.org
Elucidation of Molecular Recognition Principles
Molecular recognition is governed by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the purine core provides opportunities for hydrogen bonding through its amine and nitrogen atoms, as well as aromatic stacking interactions. The 1,3-dioxolane (B20135) substituent introduces a unique steric and electronic profile that can influence binding specificity and affinity. The precise nature of these interactions would depend on the specific topology and amino acid composition of the target's binding pocket.
Future Directions in 8 1,3 Dioxolan 2 Yl 7h Purin 6 Amine Research
Exploration of Novel Synthetic Pathways
The synthesis of 8-substituted purines is a well-established area of organic chemistry, often involving the functionalization of a pre-existing purine (B94841) ring. rsc.orgyoutube.com A common strategy involves the bromination of the 8-position of a suitable purine precursor, followed by a nucleophilic substitution reaction to introduce the desired substituent. acs.org
| Synthetic Strategy | Potential Advantages | Key Precursors |
| Halogenation-Substitution | Well-established, versatile | 6-aminopurine (adenine), N-bromosuccinimide, 2-(tributylstannyl)-1,3-dioxolane |
| Direct C-H Activation | Atom-economical, fewer steps | 6-aminopurine, 1,3-dioxolane (B20135), transition metal catalyst |
| Flow Chemistry | Improved safety, scalability, control | Optimized batch reaction precursors |
Discovery of Additional Biological Targets
Purine analogs are known to interact with a wide range of biological targets, including kinases, polymerases, and metabolic enzymes, leading to their use as anticancer, antiviral, and anti-inflammatory agents. nih.govnih.govnih.gov The structural features of 8-(1,3-dioxolan-2-yl)-7H-purin-6-amine, particularly the 8-position substituent, could confer novel target selectivity compared to other purine derivatives.
Future research should employ high-throughput screening campaigns against diverse panels of biological targets. This could include large-scale kinase inhibitor screening, as the purine core is a common scaffold for ATP-competitive inhibitors. nih.govacs.org Additionally, screening against panels of human and microbial enzymes could uncover unexpected activities. Phenotypic screening in various cell lines (e.g., cancer, immune cells) followed by target deconvolution studies would be a powerful approach to identify novel biological activities and their underlying mechanisms.
Integration of Multi-Omics Data for Mechanistic Understanding
To gain a comprehensive understanding of the biological effects of this compound, future studies should leverage the power of multi-omics approaches. This involves the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data from cells or organisms treated with the compound.
For instance, transcriptomic analysis (RNA-seq) could reveal changes in gene expression profiles, providing clues about the signaling pathways modulated by the compound. Proteomics can identify protein interaction partners and post-translational modifications, while metabolomics can reveal alterations in cellular metabolism. researchgate.netmdpi.com Integrating these datasets can provide a holistic view of the compound's mechanism of action and help in identifying biomarkers for its activity.
| Omics Approach | Information Gained | Potential Insights |
| Transcriptomics | Changes in gene expression | Affected signaling pathways, cellular processes |
| Proteomics | Alterations in protein levels and modifications | Direct protein targets, downstream effects |
| Metabolomics | Changes in metabolite concentrations | Impact on cellular metabolism, bioenergetics |
Advanced Computational Methodologies for Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. researchgate.netresearchgate.net For this compound, advanced computational methods can be employed to predict its properties and guide experimental work.
Future research can utilize quantum mechanical calculations to determine the compound's three-dimensional structure, electronic properties, and tautomeric preferences, which are crucial for its interaction with biological targets. nih.gov Molecular docking and dynamics simulations can be used to predict its binding mode to various protein targets, such as kinases or other ATP-binding proteins. acs.org Furthermore, quantitative structure-activity relationship (QSAR) models can be developed as more analogs are synthesized and tested, allowing for the prediction of biological activity and the design of more potent and selective compounds.
Development of Chemical Probes and Tools for Biological Applications
Chemical probes are essential tools for dissecting complex biological processes. A well-characterized molecule like this compound, if found to have a specific biological activity, could be developed into a valuable chemical probe.
Future efforts could focus on synthesizing derivatives of the compound that incorporate reporter tags, such as fluorescent dyes or biotin, to enable visualization of its subcellular localization or for use in affinity chromatography to pull down its protein targets. Photo-affinity labeling probes, which can be covalently cross-linked to their targets upon photo-irradiation, would be particularly valuable for unambiguously identifying the direct binding partners of the compound within a complex biological system. These chemical tools would be instrumental in elucidating the compound's mechanism of action and exploring its potential therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 8-(1,3-dioxolan-2-yl)-7H-purin-6-amine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves functionalization of the purine core at the C8 position. For example, alkylation or nucleophilic substitution reactions using 1,3-dioxolane derivatives under anhydrous conditions. Catalysts like palladium complexes or bases (e.g., K₂CO₃) may enhance yields .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF, THF) and temperature (60–100°C) to balance reactivity and byproduct formation. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is standard.
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
- Key Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution at C8 and dioxolane ring integrity.
- FT-IR : Detect amine (-NH₂) and ether (C-O-C) stretches (~3350 cm⁻¹ and ~1100 cm⁻¹, respectively) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Purity Analysis : Use HPLC with a C18 column (UV detection at 260 nm). Compare retention times against standards.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor decomposition via LC-MS and quantify impurities (e.g., hydrolysis of the dioxolane ring) .
Advanced Research Questions
Q. What mechanistic insights explain the adsorption behavior of purine derivatives like this compound on metal surfaces, and how do experimental data resolve contradictions in adsorption models?
- Mechanism : The compound may adsorb via donor-acceptor interactions between lone pairs (N, O) and metal d-orbitals. Electrochemical impedance spectroscopy (EIS) and Langmuir isotherm fitting (ΔG°ads ≈ −35 kJ/mol) suggest chemisorption dominates .
- Data Contradictions : Discrepancies between Langmuir and Temkin models may arise from surface heterogeneity. Combine atomic force microscopy (AFM) and XPS to validate monolayer formation vs. multilayer adsorption .
Q. How does the 1,3-dioxolane substituent influence the fluorescence and duplex stability of oligonucleotides incorporating this purine analogue?
- Fluorescence Quenching : The dioxolane group may sterically hinder base stacking, reducing quantum yield. Compare fluorescence in single-stranded vs. duplex DNA using fluorimetry (λex = 280 nm, λem = 360 nm) .
- Duplex Stability : Measure Tm via UV melting curves. The dioxolane’s electron-donating effects could destabilize Watson-Crick pairing (ΔTm ≈ −2°C vs. unmodified adenine) .
Q. What computational strategies are suitable for predicting the bioactivity of this compound, particularly in targeting enzymes like kinases or purinergic receptors?
- Approaches :
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., P2X receptors). Focus on hydrogen bonding with conserved residues (e.g., Lys68, Asp170).
- MD Simulations : Assess binding stability (100 ns trajectories) and calculate binding free energies (MM-PBSA) .
Experimental Design & Data Analysis
Q. How can researchers design corrosion inhibition studies for this compound in acidic environments, and what metrics validate its efficacy?
- Protocol :
-
Electrochemical Tests : Perform potentiodynamic polarization (PDP) in 1.0 M HCl. Calculate inhibition efficiency (IE%) using:
- Surface Analysis : Use SEM/EDS to confirm inhibitor film formation on mild steel .
Q. What strategies mitigate challenges in regioselective C8 functionalization during synthesis?
- Solutions :
Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
